Nrf2 activator-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nrf2 activator-2 is a compound that plays a crucial role in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is essential for cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby protecting cells from damage caused by reactive oxygen species and other stressors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such activators .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Nrf2 activator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.

Major Products:

Applications De Recherche Scientifique

Nrf2 activator-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of oxidative stress and antioxidant defense. It helps researchers understand how cells respond to oxidative damage and develop strategies to mitigate such effects .

Biology: In biological research, this compound is employed to investigate the role of the Nrf2 pathway in cellular homeostasis and disease. It is particularly valuable in studying neurodegenerative diseases, cancer, and inflammatory conditions .

Medicine: In medicine, this compound has potential therapeutic applications. It is being explored as a treatment for conditions characterized by oxidative stress and inflammation, such as Alzheimer’s disease, Parkinson’s disease, and certain cancers .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its ability to modulate the Nrf2 pathway makes it a valuable compound for pharmaceutical research and development .

Mécanisme D'action

Nrf2 activator-2 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .

Comparaison Avec Des Composés Similaires

Nrf2 activator-2 is unique in its ability to specifically activate the Nrf2 pathway without causing excessive activation that could lead to aberrant gene expression. Similar compounds include:

Propriétés

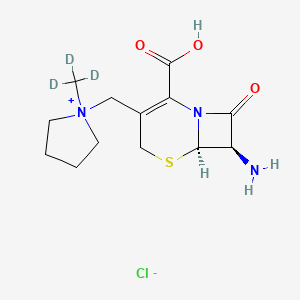

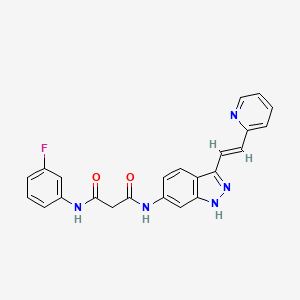

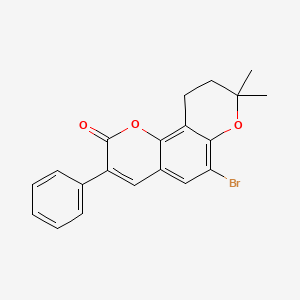

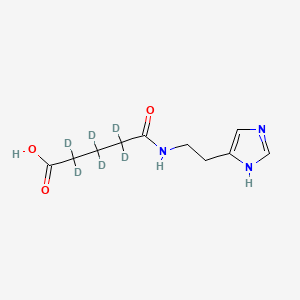

Formule moléculaire |

C20H17BrO3 |

|---|---|

Poids moléculaire |

385.2 g/mol |

Nom IUPAC |

6-bromo-8,8-dimethyl-3-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |

InChI |

InChI=1S/C20H17BrO3/c1-20(2)9-8-14-17-13(11-16(21)18(14)24-20)10-15(19(22)23-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |

Clé InChI |

AWBUMGZRUKQFIN-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC2=C3C(=CC(=C2O1)Br)C=C(C(=O)O3)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)